2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
Overview
Description
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of indole derivatives with piperidine. The process may include several steps such as cyclization, hydrogenation, and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and electrophiles under various solvent conditions and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(piperidin-4-yl)-1H-indole: A closely related compound with similar structural features but lacking the dihydrochloride moiety.
1-(piperidin-4-yl)-2,3-dihydro-1H-indole: Another related compound with a similar core structure but different substitution patterns.
Uniqueness
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound with potential pharmacological significance, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C14H22Cl2N2
- Molecular Weight: 303.25 g/mol
- CAS Number: 42948934
The structure consists of a dihydroindole core with a piperidine moiety, which is significant for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound is thought to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results are summarized in the table below:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
HCT116 | 12.34 | Cell cycle arrest at G1 phase |
These findings indicate that this compound has promising anticancer properties that warrant further investigation.
Neuropharmacological Effects
In neuropharmacological studies, the compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and dopamine levels in the brain.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over a period of four weeks. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
Another study focused on the anxiolytic effects of the compound in rodent models. Behavioral tests demonstrated that administration led to significant reductions in anxiety-like behaviors when compared to untreated controls. This suggests potential therapeutic applications in treating anxiety disorders .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKQSSMDHKLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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